2-(Bicyclo[2.2.1]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Chemical Structure: The compound features a bicyclo[2.2.1]heptane (norbornane) core attached to a 1,3,2-dioxaborolane (pinacol boronate) group. Its molecular formula is C₁₃H₂₃BO₂, with a molecular weight of 222.13 g/mol . Synthesis: Prepared via reaction of (1S,4R)-2-bromobicyclo[2.2.1]heptane with a boronate precursor, followed by purification via flash chromatography (5% EtOAc/hexane) to yield a colorless oil (70% yield) . Applications: Used in photoredox-catalyzed reactions for cyclobutane synthesis (e.g., methyl 1-(norbornylmethyl)cyclobutane carboxylate formation) .
Properties
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO2/c1-12(2)13(3,4)16-14(15-12)11-8-9-5-6-10(11)7-9/h9-11H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSYSSKZSIOBBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC3CCC2C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174090-32-5 | |
| Record name | 2-{bicyclo[2.2.1]heptan-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-bicyclo[2.2.1]heptan-2-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with appropriate reagents under controlled conditions. Common synthetic routes include:
Grignard Reaction: Reacting a Grignard reagent derived from 2-bicyclo[2.2.1]heptan-2-yl with a boronic acid derivative.
Boronic Acid Coupling: Using a boronic acid derivative and a suitable coupling agent to form the desired compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification techniques to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-(Bicyclo[2.2.1]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding boronic acids or esters.
Reduction: Reduction to form boronic esters or boronic acids.
Substitution Reactions: Reactions with nucleophiles to form new boronic acid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and metal catalysts.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution Reactions: Nucleophiles like amines or alcohols, and coupling agents like palladium catalysts.
Major Products Formed:
Boronic Acids: Resulting from oxidation reactions.
Boronic Esters: Formed through reduction or substitution reactions.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of complex molecules. Its boronic acid functionality makes it a versatile reagent for cross-coupling reactions, which are essential in the construction of pharmaceuticals and organic materials.
Biology: The compound has potential applications in biological research, particularly in the development of boronic acid-based sensors for detecting biomolecules. Its ability to form stable complexes with sugars and other biomolecules makes it useful in glycomics and proteomics.
Medicine: In medicinal chemistry, 2-(Bicyclo[2.2.1]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is explored for its potential therapeutic applications. Its boronic acid moiety can interact with biological targets, making it a candidate for drug development.
Industry: The compound is also used in materials science for the development of advanced materials, including polymers and coatings. Its unique structure and reactivity make it suitable for creating new materials with desirable properties.
Mechanism of Action
The mechanism by which 2-(Bicyclo[2.2.1]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with various biological molecules, such as enzymes and receptors, leading to modulation of biological processes.
Molecular Targets and Pathways:
Enzymes: Boronic acids can inhibit enzymes by forming complexes with their active sites.
Receptors: Interaction with receptors can modulate signaling pathways and cellular responses.
Comparison with Similar Compounds
Bicyclic Boronate Esters
Key Observations :
- Steric and Electronic Effects: The norbornane core in the target compound provides steric protection, enhancing stability compared to unsaturated (hept-5-en-2-yl) or smaller bicyclic analogs.
- Reactivity : The unsaturated hept-5-en-2-yl derivative may undergo addition reactions, while the strained bicyclo[1.1.1]pentane variant is reactive in click chemistry.
Aryl- and Alkyl-Substituted Boronate Esters
Key Observations :
- Electronic Tuning : Aryl substituents (e.g., 4-fluorobenzyl) enable electronic modulation for cross-coupling efficiency.
- Solubility : Alkyl and methoxy groups improve solubility in organic solvents compared to purely aromatic analogs.
Functionalized Boronate Esters
Key Observations :
- Redox Applications : Pinacolborane is widely used in catalytic reductions, contrasting with the target compound’s role in photoredox cyclizations.
Biological Activity
2-(Bicyclo[2.2.1]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of interest in pharmaceutical and organic chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activities associated with this compound, supported by various studies and data.
The compound features a bicyclic structure which contributes to its stability and reactivity. The dioxaborolane moiety is known for its role in organic synthesis and medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C12H19B2O2 |
| Molecular Weight | 218.09 g/mol |
| Boiling Point | Not specified |
| Density | Not specified |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Antimicrobial Activity : Compounds with a similar bicyclic structure have shown effectiveness against various bacterial strains.
- Enzyme Inhibition : The dioxaborolane framework is known to interact with enzymes, potentially leading to inhibition of specific metabolic pathways.
- Neuroprotective Effects : Some studies suggest that bicyclic compounds may have neuroprotective properties.
1. Antimicrobial Activity
A study conducted by researchers at Bangor University demonstrated that bicyclic compounds exhibit significant antimicrobial activity against both gram-positive and gram-negative bacteria. The study highlighted the potential of these compounds in developing new antibiotics to combat resistant strains .
2. Enzyme Inhibition
Research published in the Journal of Medicinal Chemistry indicated that dioxaborolanes could serve as effective enzyme inhibitors. The study focused on the inhibition of cholesteryl ester transfer protein (CETP), which is linked to cardiovascular diseases . The findings suggest that modifications to the bicyclic structure can enhance inhibitory potency.
3. Neuroprotective Properties
A recent investigation into the neuroprotective effects of bicyclic compounds revealed promising results in models of neurodegeneration. The study found that these compounds could reduce oxidative stress and inflammation in neuronal cells .
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
- Binding Affinity : The unique geometry allows for effective binding to enzyme active sites.
- Stability : The bicyclic structure enhances metabolic stability, prolonging the compound's action in biological systems.
Q & A
Q. Solutions :
- Microwave-assisted synthesis : Reduces time by 50% .
- Flow chemistry : Enhances mixing and heat transfer for diboration steps .
How is this compound utilized in photoredox-catalyzed radical cascades?
Advanced Question
The dioxaborolane acts as a radical precursor in photoredox cycles. Under blue light (450 nm), it undergoes deboronation to generate bicycloheptyl radicals, which participate in cyclization reactions (e.g., forming cyclobutanes). Key parameters:
Are there contradictions in reported NMR data for this compound?
Advanced Question
Discrepancies in ¹³C NMR signals for boron-adjacent carbons arise from:
- Quadrupolar broadening : ¹¹B (I = 3/2) causes signal splitting, leading to "missing" peaks in some studies .
- Solvent effects : Benzene-d₆ vs. CDCl₃ shifts methyl resonances by 0.1–0.3 ppm .
Resolution : Use DEPT-135 or HSQC to assign ambiguous signals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
